molecular formula C18H21NO3 B14146389 N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide CAS No. 5937-38-2

N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B14146389
CAS No.: 5937-38-2
M. Wt: 299.4 g/mol
InChI Key: DFSCINDZRYKMFJ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide is an organic compound with the molecular formula C18H21NO3 This compound is characterized by the presence of a methoxyphenyl group and a methylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-methoxyphenethylamine with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-[2-(4-hydroxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide.

    Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]acetamide
  • N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide
  • N-[2-(4-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl rings. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

5937-38-2

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H21NO3/c1-14-4-3-5-17(12-14)22-13-18(20)19-11-10-15-6-8-16(21-2)9-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,19,20)

InChI Key

DFSCINDZRYKMFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

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